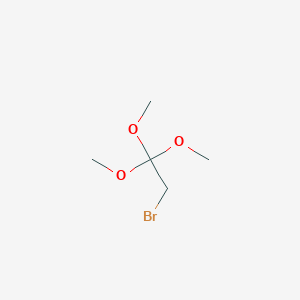

Ethane, 2-bromo-1,1,1-trimethoxy-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethane, 2-bromo-1,1,1-trimethoxy- is a chemical compound with the molecular formula C6H13BrO3. It is a colorless liquid commonly used in various fields of research, including medical, environmental, and industrial applications.

准备方法

The preparation of Ethane, 2-bromo-1,1,1-trimethoxy- involves several synthetic routes. One common method includes the reaction of methyl chloroacetate with trimethyl orthoformate in the presence of concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions, typically between 10°C to 80°C, to ensure optimal yield and purity . The resulting product is then purified through extraction and drying processes.

化学反应分析

Ethane, 2-bromo-1,1,1-trimethoxy- undergoes various chemical reactions, including substitution reactions. In these reactions, the bromine atom can be replaced by other nucleophiles, leading to the formation of different products. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

Ethane, 2-bromo-1,1,1-trimethoxy- is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom serves as a reactive site for nucleophilic substitution reactions, facilitating the formation of complex organic molecules. For instance, it can be utilized in the synthesis of anti-cancer agents and other therapeutics that require halogenated compounds as building blocks .

Case Study: Synthesis of Antiviral Agents

A notable application of this compound is in the development of antiviral agents. Research has demonstrated that derivatives synthesized from ethane, 2-bromo-1,1,1-trimethoxy- exhibit significant antiviral activity against various viruses. The compound's ability to undergo selective reactions allows for the introduction of functional groups that enhance biological activity .

Organic Synthesis

Reagent in Organic Reactions

In organic chemistry, ethane, 2-bromo-1,1,1-trimethoxy- acts as a reagent in several synthetic pathways. It is particularly useful in the formation of ethers and esters through substitution reactions. The compound's structure enables it to participate in reactions with nucleophiles such as alcohols and amines .

Table 1: Comparison of Reaction Pathways Using Ethane, 2-bromo-1,1,1-trimethoxy-

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Ethane, 2-bromo-1,1,1-trimethoxy- + Alcohol | Ether Derivative |

| Coupling Reactions | Ethane, 2-bromo-1,1,1-trimethoxy- + Grignard Reagent | Alkylated Product |

| Halogen Exchange | Ethane, 2-bromo-1,1,1-trimethoxy- + NaI | Iodinated Compound |

Materials Science

Modification of Polymer Properties

Ethane, 2-bromo-1,1,1-trimethoxy- has been explored for its role in modifying the properties of polymers. It can act as a grafting agent to enhance the performance characteristics of polymer membranes used in fuel cells and batteries. For example, its incorporation into polybenzimidazole membranes has been shown to improve proton conductivity while reducing ion permeability .

Case Study: Vanadium Redox Flow Batteries (VRFBs)

In the context of energy storage technologies such as vanadium redox flow batteries (VRFBs), ethane, 2-bromo-1,1,1-trimethoxy- is utilized to modify the membrane properties. The compound enhances the hydrophilicity of membranes by introducing flexible side chains that facilitate ion transport while minimizing vanadium ion crossover.

作用机制

The mechanism of action of Ethane, 2-bromo-1,1,1-trimethoxy- involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role as an intermediate in various synthetic processes .

相似化合物的比较

Ethane, 2-bromo-1,1,1-trimethoxy- can be compared with similar compounds such as 2-chloro-1,1,1-trimethoxyethane and 1-bromo-2-(methoxymethoxy)ethane . While these compounds share similar structural features, Ethane, 2-bromo-1,1,1-trimethoxy- is unique due to its specific reactivity and applications. The presence of the bromine atom in Ethane, 2-bromo-1,1,1-trimethoxy- imparts distinct chemical properties that differentiate it from its analogs.

生物活性

Ethane, 2-bromo-1,1,1-trimethoxy- (CAS Number: 40070-40-4) is a chemical compound that has garnered interest due to its potential biological activities. This article provides an overview of its characteristics, synthesis methods, and biological implications based on diverse research findings.

- Molecular Formula : C5H11BrO3

- Molecular Weight : 199.043 g/mol

- LogP (Octanol-water partition coefficient) : 0.9743

- PSA (Polar Surface Area) : 27.69 Ų

These properties suggest that the compound may exhibit moderate lipophilicity and potential for biological activity due to its ability to cross lipid membranes.

Synthesis Methods

The synthesis of Ethane, 2-bromo-1,1,1-trimethoxy- can be achieved through various methods:

- Bromination of Trimethoxyethane :

- Bromine is introduced to trimethoxyethane under controlled conditions to yield the bromo derivative.

- Alkylation Reactions :

Biological Activity

Research indicates that Ethane, 2-bromo-1,1,1-trimethoxy- exhibits several biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of bromo derivatives. For example:

- Case Study : A study on related brominated compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Cytotoxic Effects

Brominated compounds are often evaluated for their cytotoxic effects on cancer cell lines:

- Case Study : In vitro assays have shown that similar brominated compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS) .

Interaction with Biological Molecules

The interaction of Ethane, 2-bromo-1,1,1-trimethoxy- with biomolecules such as DNA and proteins has been explored:

- DNA Binding Studies : Research indicates that brominated compounds can intercalate with DNA, potentially affecting replication and transcription processes. This property is crucial for developing chemotherapeutic agents .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity | DNA Binding |

|---|---|---|---|---|

| Ethane, 2-bromo-1,1,1-trimethoxy- | 40070-40-4 | Moderate | High | Yes |

| 2-Bromoacetaldehyde Dimethyl Acetal | 7252-83-7 | High | Moderate | Yes |

| Brominated Phenolic Compounds | Various | Very High | High | Yes |

属性

IUPAC Name |

2-bromo-1,1,1-trimethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMGHGBEIOQFGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448791 |

Source

|

| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40070-40-4 |

Source

|

| Record name | Ethane, 2-bromo-1,1,1-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。